3-Chloro-5-fluorobenzonitrile

Description

The exact mass of the compound 3-Chloro-5-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-5-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

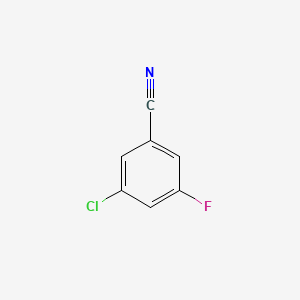

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKLRWNRBOLRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370531 | |

| Record name | 3-Chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327056-73-5 | |

| Record name | 3-Chloro-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance in Drug Discovery

An In-depth Technical Guide to 3-Chloro-5-fluorobenzonitrile for Advanced Research

Executive Summary: 3-Chloro-5-fluorobenzonitrile is a strategically important fluorinated aromatic nitrile that serves as a versatile building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group meta to both a chlorine and a fluorine atom, offers distinct regioselectivity and electronic properties that are highly valuable in the synthesis of complex molecules, particularly kinase inhibitors and central nervous system (CNS)-active compounds.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, chemical reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.

The incorporation of halogen atoms, particularly fluorine, into pharmaceutical candidates is a well-established strategy for modulating metabolic stability, binding affinity, and bioavailability. 3-Chloro-5-fluorobenzonitrile emerges as a key intermediate in this context. The nitrile moiety (C≡N) is a versatile functional group; it can act as a bioisostere for ketones or hydroxyl groups, participate in hydrogen bonding, and serve as a precursor for other critical functionalities such as primary amines, amides, or carboxylic acids.[2][3] More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, underscoring the biocompatibility and efficacy of this functional group in drug design.[4] The presence of both chlorine and fluorine on the benzonitrile scaffold provides medicinal chemists with multiple handles for tuning the molecule's properties and for use in cross-coupling reactions to build molecular complexity.

Core Physicochemical Properties

The physical properties of 3-Chloro-5-fluorobenzonitrile define its behavior in both reaction and purification processes. These characteristics are summarized in the table below. The compound presents as a solid at room temperature with a relatively low melting point and a high boiling point, which are typical for substituted aromatic compounds of this molecular weight.

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-5-fluorobenzonitrile | [5] |

| CAS Number | 327056-73-5 | [5] |

| Molecular Formula | C₇H₃ClFN | [5] |

| Molecular Weight | 155.56 g/mol | |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 54-59 °C | |

| Boiling Point | 195 °C at 760 mmHg | N/A |

| Density | ~1.3 g/cm³ | N/A |

| Flash Point | 89 °C (192.2 °F) | N/A |

| XLogP3 | 2.4 | [5] |

| Topological Polar Surface Area | 23.8 Ų | [5] |

Spectroscopic Characterization: A Self-Validating System

Authenticating the structure and purity of 3-Chloro-5-fluorobenzonitrile is paramount. The following sections describe the expected spectroscopic data that serve as a fingerprint for the molecule. While reference spectra are available, it is best practice to acquire experimental data on the specific batch being used for confirmation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Each signal will correspond to one of the three aromatic protons. The signals will appear as multiplets due to coupling with the fluorine atom (¹⁹F) and with each other (H-H coupling). The specific splitting patterns (e.g., doublet of doublets, triplet of doublets) are diagnostic of the 1,3,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Key expected signals include the nitrile carbon (C≡N) around δ 115-120 ppm, the carbon attached to fluorine (C-F) which will show a large coupling constant (¹JCF ≈ 240-260 Hz), the carbon attached to chlorine (C-Cl), and the other aromatic carbons. The distinct chemical shifts and C-F coupling patterns are unequivocal identifiers.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the range of 2210-2260 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[8] Other key signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C stretching vibrations in the aromatic ring (approx. 1400-1600 cm⁻¹), and characteristic absorptions for the C-Cl and C-F bonds in the fingerprint region (below 1300 cm⁻¹).[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.

-

Exact Mass: 154.9938 Da.[5]

-

Expected Fragmentation: The aromatic ring is stable, so the molecular ion peak should be prominent.[10] Fragmentation may occur through the loss of the nitrile group (-CN) or the halogen atoms.

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on the structure. 3-Chloro-5-fluorobenzonitrile is a relatively nonpolar molecule, though the nitrile group adds some polarity.

-

Water: Expected to have very low solubility in water.

-

Organic Solvents: Expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, tetrahydrofuran (THF), and dimethylformamide (DMF).

For drug development applications, precise solubility determination in aqueous buffers and pharmaceutically relevant solvents is a critical experimental step.

Chemical Reactivity and Synthetic Applications

The utility of 3-Chloro-5-fluorobenzonitrile stems from the reactivity of both its nitrile group and the substituted aromatic ring. The chlorine, fluorine, and nitrile groups are all electron-withdrawing, which significantly influences the molecule's reactivity.[3]

Transformations of the Nitrile Group

The nitrile group can be readily transformed into other valuable functional groups:

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to form 3-chloro-5-fluorobenzoic acid. The electron-withdrawing nature of the halogens increases the electrophilicity of the nitrile carbon, potentially facilitating this transformation.[3]

-

Reduction: Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using LiAlH₄) will reduce the nitrile to a 3-chloro-5-fluorobenzylamine, a key building block for many bioactive molecules.

Reactions on the Aromatic Ring

The electron-deficient nature of the aromatic ring makes it a candidate for Nucleophilic Aromatic Substitution (SₙAr) reactions, although the meta-positioning of the activating nitrile group is less favorable than ortho/para positioning.[3] However, under specific conditions, one of the halogen atoms could potentially be displaced by a strong nucleophile. More commonly, the molecule is used as a scaffold in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where the C-Cl bond can be selectively functionalized.

The diagram below illustrates the key reactive sites and potential transformations.

Caption: Key synthetic transformations of 3-Chloro-5-fluorobenzonitrile.

Representative Synthesis Protocol

3-Chloro-5-fluorobenzonitrile can be synthesized via a cyanation reaction of a corresponding aryl halide. The following protocol is a representative method based on common laboratory procedures for such transformations.

Workflow: Synthesis of 3-Chloro-5-fluorobenzonitrile

Caption: Workflow for a palladium-catalyzed synthesis of the title compound.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq).

-

Reagent Addition: Add zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Inerting: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 3-Chloro-5-fluorobenzonitrile.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 3-Chloro-5-fluorobenzonitrile must be handled with appropriate care.

-

GHS Hazard Statements: The compound is classified as causing serious eye irritation (H319).[5] Some aggregated data also indicates it may be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-5-fluorobenzonitrile is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science research. Its well-defined physical properties, predictable spectroscopic characteristics, and versatile reactivity profile make it a reliable and valuable component in the synthetic chemist's toolbox. Understanding these core attributes, as detailed in this guide, is the foundation for its effective and safe application in the development of next-generation technologies and therapeutics.

References

- BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-5-fluorobenzonitrile: A Versatile Fluorinated Aromatic Nitrile for Advanced Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Chouhan, K. K., Chowdhury, D., & Mukherjee, A. (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734841, 3-Chloro-5-fluorobenzonitrile. Retrieved from [Link]

- (n.d.).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Shang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry.

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Fleming, I. N., & Williams, D. H. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 3-Chloro-5-fluorobenzonitrile(327056-73-5) 1H NMR [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Chloro-5-fluorobenzonitrile: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluorobenzonitrile is a key bifunctional building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a nitrile group and two distinct halogen atoms at the meta positions, provides a versatile platform for the synthesis of complex, highly functionalized aromatic compounds. This guide delves into the core chemical principles of 3-Chloro-5-fluorobenzonitrile, offering a detailed analysis of its molecular structure, bonding, and reactivity. Furthermore, it provides validated experimental protocols for its synthesis and comprehensive spectroscopic analysis for its characterization, positioning it as a critical intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Introduction: A Versatile Intermediate in Chemical Synthesis

3-Chloro-5-fluorobenzonitrile (CAS No. 327056-73-5) has emerged as a compound of significant interest for researchers in the pharmaceutical and agrochemical industries.[1] Its utility stems from the precise arrangement of its functional groups, which allows for intricate molecular design and regioselective reactions. The presence of chloro, fluoro, and nitrile moieties offers multiple reaction sites, making it an invaluable precursor for the synthesis of targeted therapeutic agents, including kinase inhibitors and compounds active in the central nervous system (CNS).[1] Beyond its role in drug discovery, this compound also serves as an intermediate in the development of advanced materials such as liquid crystals and specialty polymers.[1]

Molecular Structure and Bonding

The chemical structure of 3-Chloro-5-fluorobenzonitrile is defined by a benzene ring substituted with a chlorine atom at position 3, a fluorine atom at position 5, and a nitrile group (-C≡N) at position 1.

Table 1: Physicochemical Properties of 3-Chloro-5-fluorobenzonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFN | [1] |

| Molecular Weight | 155.56 g/mol | [2] |

| Appearance | Slightly yellow crystalline powder | [3] |

| Melting Point | 54-59 °C | [2] |

| Boiling Point | 195 °C at 760 mmHg | [3] |

| XLogP3 | 2.4 | [1] |

Electronic Effects of Substituents

The reactivity and spectroscopic properties of the 3-Chloro-5-fluorobenzonitrile ring are governed by the interplay of inductive and resonance effects of its three substituents.

-

Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing due to both a powerful inductive effect (electronegativity of nitrogen) and a resonance effect, where the π-electrons of the ring can be delocalized onto the nitrogen atom. This deactivates the aromatic ring towards electrophilic attack and makes the nitrile carbon itself electrophilic.

-

Halogens (-Cl, -F): Both chlorine and fluorine are highly electronegative and thus exert a strong electron-withdrawing inductive effect, which further deactivates the ring. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect, which directs incoming electrophiles to the ortho and para positions. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation.

The combination of these effects in 3-Chloro-5-fluorobenzonitrile results in a significantly electron-poor aromatic ring, which has important implications for its reactivity.

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-5-fluorobenzonitrile is most commonly achieved through a halogen exchange reaction, starting from a more readily available di-chloro precursor. A plausible and efficient method involves the fluorination of 3,5-dichlorobenzonitrile.

Synthesis via Halogen Exchange Fluorination

This protocol is based on established methods for the synthesis of fluorobenzonitriles from their chloro-analogues.[4]

Reaction Scheme:

Materials:

-

3,5-Dichlorobenzonitrile

-

Potassium Fluoride (spray-dried)

-

Aprotic polar solvent (e.g., Sulfolane, DMF)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Inert gas (e.g., Nitrogen or Argon)

Experimental Protocol:

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3,5-dichlorobenzonitrile, potassium fluoride, and the phase-transfer catalyst to the aprotic polar solvent.

-

Reaction: Heat the reaction mixture to a temperature range of 120-180 °C under a nitrogen atmosphere.[4] The reaction progress should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with a suitable organic solvent (e.g., toluene).

-

Purification: The organic phase is then washed with water to remove any remaining inorganic salts. The solvent is removed under reduced pressure, and the crude product can be purified by fractional distillation or recrystallization to yield pure 3-chloro-5-fluorobenzonitrile.

Spectroscopic Characterization

A thorough characterization of 3-Chloro-5-fluorobenzonitrile is essential for confirming its identity and purity. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

While a publicly available, fully assigned spectrum is not readily found in the literature, typical chemical shifts for similar aromatic compounds can be used for interpretation.[5][6]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.0 ppm). The protons at positions 2, 4, and 6 will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven signals. The carbon of the nitrile group will appear in the 115-120 ppm region. The aromatic carbons will resonate between 110-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:

-

C≡N stretch: A sharp, intense peak around 2230 cm⁻¹ is characteristic of the nitrile group.

-

C-Cl stretch: A peak in the range of 800-600 cm⁻¹.

-

C-F stretch: A strong absorption between 1250-1000 cm⁻¹.

-

Aromatic C=C stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 155, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 157 with an intensity of approximately one-third of the M⁺ peak will also be observed, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (CN) or the halogen atoms.

Reactivity and Applications in Drug Discovery

The electron-deficient nature of the aromatic ring in 3-Chloro-5-fluorobenzonitrile dictates its reactivity.

Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing groups activate the ring for nucleophilic aromatic substitution, where a nucleophile can displace one of the halogen atoms. This is a key reaction for introducing further complexity into the molecule.

Electrophilic Aromatic Substitution

While the ring is deactivated towards electrophilic aromatic substitution, these reactions can still occur under forcing conditions. The directing effects of the substituents will influence the position of the incoming electrophile.

Application in Kinase Inhibitor Synthesis

3-Chloro-5-fluorobenzonitrile is a valuable building block for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For example, it is a potential precursor for compounds like PLX8394 (Plixorafenib), a BRAF inhibitor.[7][8] The synthesis would likely involve a nucleophilic aromatic substitution reaction to displace one of the halogens, followed by further modifications.

Sources

- 1. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-氯-5-氟苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Plx8394 | C25H21F3N6O3S | CID 90116675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Chloro-5-fluorobenzonitrile for Research and Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 3-Chloro-5-fluorobenzonitrile, a halogenated aromatic compound of significant interest in synthetic chemistry. For researchers, scientists, and professionals in drug development, this document serves as a core reference for the compound's fundamental properties, analytical characterization, handling protocols, and synthetic utility. The guide emphasizes the causality behind experimental choices, ensuring that the provided methodologies are robust, reproducible, and self-validating.

Core Physicochemical Properties and Identification

Nomenclature and Structural Identity

3-Chloro-5-fluorobenzonitrile is a disubstituted benzonitrile featuring both chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern makes it a valuable intermediate for introducing specific structural motifs in complex target molecules.

-

IUPAC Name : 3-chloro-5-fluorobenzonitrile[1]

-

Synonyms : 5-chloro-3-fluorobenzenecarbonitrile, 3-fluoro-5-chloro-benzonitrile[1]

Below is the two-dimensional chemical structure of the molecule.

Caption: 2D Structure of 3-Chloro-5-fluorobenzonitrile.

Quantitative Data Summary

The fundamental physicochemical properties of 3-Chloro-5-fluorobenzonitrile are summarized in the table below. This data is critical for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 155.56 g/mol | [2] |

| Monoisotopic Mass | 154.9938050 Da | [1] |

| Physical Form | Solid | [5] |

| Melting Point | 54-59 °C | [5] |

| Flash Point | 89 °C (192.2 °F) | |

| Assay Purity | Typically ≥97% | [5] |

| InChI Key | GIKLRWNRBOLRDV-UHFFFAOYSA-N | [1] |

Analytical Characterization: A Framework for Quality Assurance

In any research or development setting, rigorous verification of starting material identity and purity is non-negotiable. It ensures the integrity of experimental outcomes and the safety of subsequent synthetic steps. The following section outlines a validated workflow for the comprehensive analysis of 3-Chloro-5-fluorobenzonitrile.

Caption: Validated workflow for identity and purity analysis.

Spectroscopic Identity Verification

3.1.1 Infrared (IR) Spectroscopy

-

Principle & Rationale : IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The nitrile (C≡N) group, in particular, has a sharp and characteristic absorption that is easily identifiable.

-

Step-by-Step Protocol (ATR-IR) :

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and performing a background scan.

-

Place a small, representative sample of the solid 3-Chloro-5-fluorobenzonitrile directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

-

-

Expected Data Interpretation :

-

~2230 cm⁻¹ : Sharp, strong absorption corresponding to the C≡N stretching vibration.

-

~1600-1450 cm⁻¹ : Multiple absorptions from the aromatic C=C ring stretching.

-

~1250-1000 cm⁻¹ : Strong absorptions related to C-F stretching.

-

~800-600 cm⁻¹ : Absorption corresponding to C-Cl stretching.

-

3.1.2 Mass Spectrometry (MS)

-

Principle & Rationale : MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. The presence of a chlorine atom yields a distinctive isotopic pattern (³⁵Cl vs. ³⁷Cl) that acts as a powerful diagnostic tool.

-

Step-by-Step Protocol (Direct Infusion ESI-MS) :

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infuse the solution into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Data Interpretation :

-

Molecular Ion (M⁺) : Look for the molecular ion peak.

-

Isotopic Pattern : Observe a characteristic M+ and M+2 peak cluster. Due to the natural abundance of chlorine isotopes (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the peak at [M+2]⁺ will have approximately one-third the intensity of the peak at [M]⁺. For C₇H₃ClFN, this would appear at m/z ~155 and ~157.

-

Chromatographic Purity Assessment

3.2.1 High-Performance Liquid Chromatography (HPLC)

-

Principle & Rationale : HPLC is the industry-standard method for quantifying the purity of non-volatile organic compounds. It separates the main component from any impurities, allowing for precise quantification based on peak area. A C18 reversed-phase column is the logical first choice, as it effectively retains moderately polar aromatic compounds.

-

Step-by-Step Protocol (Purity Method) :

-

System Preparation : Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase.

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a robust starting point. For example: 0-20 min, 50% to 90% B; 20-25 min, 90% B.

-

Sample Preparation : Prepare a sample solution at approximately 1.0 mg/mL in acetonitrile.

-

Injection & Detection : Inject 5-10 µL and monitor the eluent using a UV detector, selecting a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Data Analysis : Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Safety, Handling, and Storage

Proper handling of 3-Chloro-5-fluorobenzonitrile is essential for laboratory safety. The compound is classified with multiple hazards that necessitate stringent control measures.

-

GHS Hazard Classification :

-

Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[1][4].

-

Irritation : Causes skin irritation (H315) and serious eye irritation (H319)[1][3][4].

-

Respiratory : May cause respiratory irritation (H335)[4].

-

GHS Pictograms : GHS06 (Toxic) and GHS07 (Harmful/Irritant) are associated with this compound[3][4].

-

-

Recommended Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield.

-

Hand Protection : Chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection : Use only in a well-ventilated area or a chemical fume hood. If dust is generated, an N95 (US) or P2 (EU) respirator is required.

-

Skin and Body : Lab coat and appropriate footwear.

-

-

Storage Conditions :

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734841, 3-Chloro-5-fluorobenzonitrile. [Online]. Available: [Link]

-

MSDS of 3-chloro-5-fluorobenzonitrile. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-5-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloro-5-fluorobenzonitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the observed spectral features, detailing the influence of the chloro, fluoro, and cyano substituents on the chemical shifts and coupling constants. This guide also outlines a rigorous, field-proven protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The interpretation of both proton and carbon-13 spectra is presented in detail, supported by predicted spectral data and established principles of NMR spectroscopy.

Introduction: The Significance of 3-Chloro-5-fluorobenzonitrile

3-Chloro-5-fluorobenzonitrile is a key intermediate in the synthesis of a variety of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. Its disubstituted aromatic ring presents a unique electronic environment, making NMR spectroscopy an indispensable tool for its characterization and for monitoring its subsequent chemical transformations. An accurate and thorough understanding of its ¹H and ¹³C NMR spectra is paramount for confirming its structure, assessing its purity, and predicting the regioselectivity of further reactions.

This guide will provide a detailed exposition of the NMR spectral characteristics of this molecule, moving beyond a simple presentation of data to explain the causal relationships between molecular structure and spectral appearance.

Theoretical Principles: Understanding Substituent Effects in Aromatic NMR

The chemical shifts and coupling patterns observed in the NMR spectra of 3-Chloro-5-fluorobenzonitrile are a direct consequence of the electronic effects exerted by the chloro, fluoro, and cyano groups on the benzene ring.

-

Inductive and Mesomeric Effects: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which deshields the aromatic protons and carbons, shifting their signals downfield.[1] Conversely, the lone pairs of electrons on the halogens can participate in resonance (mesomeric effect, +M), donating electron density to the ring, particularly at the ortho and para positions. For halogens, the -I effect generally outweighs the +M effect. The cyano group (-CN) is strongly electron-withdrawing through both inductive and mesomeric effects (-I, -M), significantly deshielding the attached carbon and influencing the electronic environment of the entire ring.

-

Anisotropy: The π-electron system of the benzene ring and the triple bond of the nitrile group create regions of magnetic anisotropy. This means that the magnetic field experienced by a nucleus depends on its orientation with respect to these functional groups, leading to further shifts in the NMR signals.

-

Spin-Spin Coupling: The magnetic moments of neighboring nuclei interact, leading to the splitting of NMR signals. In 3-Chloro-5-fluorobenzonitrile, we expect to observe:

-

¹H-¹H Coupling (JHH): Coupling between the aromatic protons. The magnitude of the coupling constant depends on the number of bonds separating the protons (ortho, meta, para).

-

¹H-¹⁹F Coupling (JHF): Coupling between the protons and the fluorine atom. This coupling can occur over multiple bonds.

-

¹³C-¹H Coupling (JCH): One-bond and long-range couplings between carbon and hydrogen atoms.

-

¹³C-¹⁹F Coupling (JCF): Coupling between the carbon atoms and the fluorine atom, which can be observed over several bonds and is often significant in magnitude.[2]

-

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability.

Sample Preparation

Proper sample preparation is critical to avoid spectral artifacts and ensure optimal resolution and sensitivity.

Protocol:

-

Sample Purity: Ensure the 3-Chloro-5-fluorobenzonitrile sample is of high purity. Impurities will introduce extraneous signals, complicating spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with different solubility profiles, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can slightly influence chemical shifts.[3]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Dissolution and Transfer: Dissolve the solid sample in the deuterated solvent in a clean, dry vial. Use a Pasteur pipette with a small plug of glass wool or cotton to filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

NMR Data Acquisition

The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific optimization may be necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 for moderately concentrated samples.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to several thousand, depending on sample concentration.

Spectral Interpretation and Analysis

¹H NMR Spectrum of 3-Chloro-5-fluorobenzonitrile

The aromatic region of the ¹H NMR spectrum of 3-Chloro-5-fluorobenzonitrile is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Molecular Structure and Proton Numbering:

Figure 1: Molecular structure of 3-Chloro-5-fluorobenzonitrile with proton numbering.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~7.7 | Triplet of doublets (td) | J(H2-H6) ≈ 2.5 Hz, J(H2-F) ≈ 2.5 Hz |

| H-4 | ~7.6 | Triplet of doublets (td) | J(H4-H2) ≈ 2.5 Hz, J(H4-H6) ≈ 2.5 Hz, J(H4-F) ≈ 8.0 Hz |

| H-6 | ~7.5 | Triplet of doublets (td) | J(H6-H2) ≈ 2.5 Hz, J(H6-H4) ≈ 2.5 Hz, J(H6-F) ≈ 5.0 Hz |

Analysis of the ¹H NMR Spectrum:

-

H-2: This proton is ortho to the cyano group and meta to both the chlorine and fluorine atoms. The strong electron-withdrawing nature of the cyano group will cause a significant downfield shift. It will appear as a triplet of doublets due to coupling with H-6 (meta coupling, ~2.5 Hz) and a smaller coupling to the fluorine atom.

-

H-4: This proton is situated between the two halogen substituents. It will experience deshielding from both. It is expected to show coupling to H-2 and H-6 (meta coupling, ~2.5 Hz each), and a larger coupling to the fluorine atom (meta H-F coupling, ~8.0 Hz). This will likely result in a complex multiplet, appearing as a triplet of doublets.

-

H-6: This proton is ortho to the fluorine atom and meta to the chlorine and cyano groups. The deshielding effect will be less pronounced compared to H-2. It will exhibit coupling to H-2 and H-4 (meta coupling, ~2.5 Hz each) and a significant coupling to the fluorine atom (ortho H-F coupling, ~5.0 Hz), resulting in a triplet of doublets.

Visualization of Spin-Spin Coupling:

Figure 2: ¹H-¹H and ¹H-¹⁹F spin-spin coupling network in 3-Chloro-5-fluorobenzonitrile.

¹³C NMR Spectrum of 3-Chloro-5-fluorobenzonitrile

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are significantly influenced by the substituents, and the carbons will also exhibit coupling to the fluorine atom.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |

| C-1 (C-CN) | ~114 | Doublet | ³JCF ≈ 4 Hz |

| C-2 (CH) | ~129 | Doublet | ⁴JCF ≈ 3 Hz |

| C-3 (C-Cl) | ~136 | Doublet | ²JCF ≈ 22 Hz |

| C-4 (CH) | ~125 | Doublet | ²JCF ≈ 24 Hz |

| C-5 (C-F) | ~162 | Doublet | ¹JCF ≈ 250 Hz |

| C-6 (CH) | ~119 | Doublet | ³JCF ≈ 9 Hz |

| CN | ~117 | Singlet | - |

Analysis of the ¹³C NMR Spectrum:

-

C-1 (ipso-CN): This carbon is attached to the electron-withdrawing cyano group and will be shifted downfield. It will exhibit a small three-bond coupling to the fluorine atom.

-

C-2: This carbon is ortho to the cyano group and will be deshielded. A small four-bond coupling to fluorine is expected.

-

C-3 (ipso-Cl): The carbon directly attached to the chlorine atom will be deshielded. A significant two-bond coupling to the fluorine atom will be observed.

-

C-4: This carbon is situated between the two halogens and will be influenced by both. A large two-bond coupling to the fluorine atom is predicted.

-

C-5 (ipso-F): The carbon directly bonded to the fluorine atom will show the most downfield shift in the aromatic region due to the large electronegativity of fluorine. It will also exhibit a very large one-bond C-F coupling constant.[2]

-

C-6: This carbon is ortho to the fluorine atom and will be shielded relative to the other aromatic carbons due to the +M effect of fluorine. It will show a three-bond coupling to the fluorine.

-

CN (Nitrile Carbon): The nitrile carbon will appear in the characteristic region for this functional group.

Conclusion

This technical guide has provided a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 3-Chloro-5-fluorobenzonitrile. By combining theoretical principles with practical experimental protocols and detailed spectral analysis, researchers and scientists can confidently utilize NMR spectroscopy for the unambiguous identification and characterization of this important chemical intermediate. The provided analysis of substituent effects and coupling patterns serves as a valuable reference for the structural elucidation of other substituted aromatic compounds.

References

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

JoVE. (n.d.). Inductive Effects on Chemical Shift: Overview. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

UCL Department of Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzonitrile. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833–10841. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

Sources

Introduction: The Analytical Imperative for 3-Chloro-5-fluorobenzonitrile

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-5-fluorobenzonitrile

This guide provides a comprehensive, field-proven methodology for the robust analysis of 3-Chloro-5-fluorobenzonitrile using mass spectrometry. Designed for researchers, analytical scientists, and professionals in drug development and chemical synthesis, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring both technical accuracy and practical applicability.

3-Chloro-5-fluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. Its precise structure, purity, and degradation products are critical parameters that influence the safety and efficacy of final products. Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for its characterization, offering unparalleled sensitivity and structural elucidation capabilities. This guide details a primary gas chromatography-mass spectrometry (GC-MS) workflow and a complementary liquid chromatography-mass spectrometry (LC-MS) method, providing a holistic analytical strategy.

Core Physicochemical Properties and Safety Profile

A foundational understanding of the analyte's properties is paramount for method development. 3-Chloro-5-fluorobenzonitrile is a solid at room temperature with a melting point between 54-59 °C and is amenable to techniques requiring thermal vaporization.[1][2]

| Property | Value | Source |

| Chemical Formula | C₇H₃ClFN | [3] |

| Average Molecular Weight | 155.56 g/mol | [1][3] |

| Monoisotopic Mass | 154.9938050 Da | [3] |

| IUPAC Name | 3-chloro-5-fluorobenzonitrile | [3] |

| CAS Number | 327056-73-5 | [1][3] |

| Form | Solid | [1][2] |

Safety Considerations: 3-Chloro-5-fluorobenzonitrile is classified as harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[4][5] It may also cause respiratory irritation.[5] All handling must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][4] Consult the Safety Data Sheet (SDS) for complete handling and disposal information.[4]

Primary Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the preferred method for the analysis of volatile and thermally stable small molecules like 3-Chloro-5-fluorobenzonitrile.[6][7] The technique provides excellent chromatographic resolution and, when paired with Electron Ionization (EI), generates reproducible, library-searchable mass spectra rich with structural information.

Experimental Protocol: Sample Preparation

Principle: The objective is to dissolve the analyte in a volatile solvent compatible with GC injection, ensuring it is free of non-volatile materials that could contaminate the inlet and column.[6][8]

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 3-Chloro-5-fluorobenzonitrile.

-

Dissolve the solid in a Grade A volumetric flask (10 mL) using a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate to create a 1 mg/mL stock solution. Avoid non-volatile solvents like DMSO.[9]

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 1-10 µg/mL. This concentration range is typically sufficient to produce a strong signal without saturating the detector.

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. This step is critical to remove any particulate matter that could block the injector or column.[9]

Instrumental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis from sample introduction to data acquisition.

Caption: High-level workflow for GC-MS analysis.

Recommended GC-MS Parameters

The following table outlines a robust starting point for instrumental parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Standard, reliable platform. |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peak shapes. |

| Injection Volume | 1 µL | Standard volume for high-concentration samples. |

| Oven Program | 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Provides good separation from potential solvent impurities and related substances. |

| MS System | Agilent 5977 or equivalent | Industry-standard single quadrupole mass spectrometer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standardized energy that produces reproducible fragmentation patterns for library matching.[6] |

| Source Temperature | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |

| Quadrupole Temp | 150 °C | Ensures consistent mass filtering. |

| Scan Range | m/z 40-300 | Covers the molecular ion and all expected significant fragments. |

Data Interpretation and Fragmentation Analysis

Identifying the Molecular Ion (M⁺•)

The most critical peak in the mass spectrum is the molecular ion (M⁺•), which corresponds to the intact molecule minus one electron. For 3-Chloro-5-fluorobenzonitrile, the monoisotopic mass is 154.9938 Da.[3]

A key confirmatory feature is the isotopic pattern imparted by chlorine.[10] Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺• peak and an "M+2" peak with a relative intensity ratio of approximately 3:1.[11]

| Ion | Calculated m/z | Expected Relative Abundance |

| [C₇H₃³⁵ClFN]⁺• | 155.0 | 100% |

| [C₇H₃³⁷ClFN]⁺• | 157.0 | ~32% |

The presence of this isotopic signature is a self-validating system, providing high confidence in the assignment of any chlorine-containing fragment.

Proposed EI Fragmentation Pathway

Under 70 eV EI conditions, the molecular ion is energetically unstable and undergoes fragmentation to produce smaller, stable ions.[12][13] The fragmentation of aromatic nitriles is well-documented and typically involves losses of the cyano group or halogen atoms.[11]

Caption: Proposed EI fragmentation pathway for 3-Chloro-5-fluorobenzonitrile.

-

m/z 155/157 (Molecular Ion): The parent ion, showing the characteristic 3:1 chlorine isotope pattern.

-

m/z 129/131 ([M-CN]⁺): Loss of a cyano radical (•CN), a common fragmentation for nitriles, resulting in a chlorofluorophenyl cation.[11] This fragment will retain the chlorine isotopic signature.

-

m/z 120 ([M-Cl]⁺): Loss of a chlorine radical (•Cl). This fragment will appear as a single peak, having lost the isotopic chlorine atom.

-

m/z 128/130 ([M-HCN]⁺•): Loss of a neutral hydrogen cyanide molecule, another characteristic pathway for benzonitriles.

-

m/z 95 ([C₆H₃F]⁺•): This fragment can arise from the m/z 129 ion via the loss of a chlorine radical, resulting in a fluorophenyl radical cation.

Alternative Workflow: LC-MS/MS for Enhanced Sensitivity

Causality: While GC-MS is ideal for pure standards, LC-MS/MS is superior for analyzing 3-Chloro-5-fluorobenzonitrile in complex matrices (e.g., biological fluids, environmental samples) or when ultra-low detection limits are required.[10][14] Electrospray Ionization (ESI) is a softer ionization technique, often preserving the molecular ion, while tandem mass spectrometry (MS/MS) provides exceptional selectivity.[8]

Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | Waters ACQUITY UPLC or equivalent | High-pressure system for fast, efficient separations. |

| Column | Waters ACQUITY BEH C18 (50 mm x 2.1 mm, 1.7 µm) | Standard reversed-phase chemistry for small molecule analysis. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase LC. |

| Gradient | 5% B to 95% B over 5 minutes | A generic gradient suitable for initial screening. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp | 40 °C | Ensures reproducible retention times. |

| MS System | Sciex Triple Quad 6500+ or equivalent | High-sensitivity tandem mass spectrometer. |

| Ionization Mode | ESI Positive | The nitrile group can be protonated to form [M+H]⁺. |

| [M+H]⁺ Ion | m/z 156/158 | Protonated molecular ion. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis.[10] |

| MRM Transitions | Precursor m/z 156 -> Product Ion 1 (e.g., 129); Precursor m/z 156 -> Product Ion 2 (e.g., 120) | Specific transitions are determined by infusing the standard and optimizing collision energy. |

Conclusion

The analysis of 3-Chloro-5-fluorobenzonitrile is effectively accomplished using mass spectrometry coupled with either gas or liquid chromatography. A GC-MS method utilizing electron ionization provides definitive structural confirmation through reproducible fragmentation patterns and the unmistakable chlorine isotopic signature. For applications requiring higher sensitivity or analysis within complex sample matrices, an LC-MS/MS method with electrospray ionization and MRM acquisition offers a powerful and robust alternative. The methodologies and insights presented in this guide provide a validated framework for the accurate and reliable characterization of this important chemical intermediate.

References

- MSDS of 3-chloro-5-fluorobenzonitrile. (2008-11-06).

-

PubChem. (n.d.). 3-Chloro-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from: [Link]

-

Roullier, L., et al. (2020). LCMS-guided detection of halogenated natural compounds. Marine Drugs. Available at: [Link]

-

Roullier, L., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from: [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from: [Link]

-

Nisikawa, M., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Journal of Health Science. Available at: [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from: [Link]

-

Léon, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from: [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). Retrieved from: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from: [Link]

-

ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. Retrieved from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from: [Link]

-

ResearchGate. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from: [Link]

-

NIST. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. NIST Chemistry WebBook. Retrieved from: [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from: [Link]

-

YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from: [Link]

-

ACS Publications. (2024). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. The Journal of Organic Chemistry. Retrieved from: [Link]

-

PubMed. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from: [Link]

-

Shimadzu. (n.d.). Analysis of Volatile Hazardous Air Pollutants and Ozone Precursors Using the Cryofocusing GC-MS/MS (MRM) Method. Retrieved from: [Link]

-

PubChemLite. (n.d.). 3-chloro-5-fluorobenzonitrile (C7H3ClFN). Retrieved from: [Link]

-

Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Journal of Analytical & Bioanalytical Techniques. Retrieved from: [Link]

-

PubChem. (n.d.). Benzonitrile, m-chloro-. National Center for Biotechnology Information. Retrieved from: [Link]

Sources

- 1. 3-Chloro-5-fluorobenzonitrile 97 327056-73-5 [sigmaaldrich.com]

- 2. 3-Chloro-5-fluorobenzonitrile 97 327056-73-5 [sigmaaldrich.com]

- 3. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. organomation.com [organomation.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-5-fluorobenzonitrile in Organic Solvents

Introduction: Understanding the Significance of Solubility for 3-Chloro-5-fluorobenzonitrile

3-Chloro-5-fluorobenzonitrile, a halogenated aromatic nitrile, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a benzene ring substituted with chloro, fluoro, and cyano groups, imparts a unique combination of physicochemical properties that dictate its behavior in different solvent systems.[1] A thorough understanding of its solubility in organic solvents is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of downstream products.[2]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-chloro-5-fluorobenzonitrile. We will delve into the molecular characteristics that govern its solubility, outline predictive principles, and present a detailed, self-validating experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility Trends

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3] 3-Chloro-5-fluorobenzonitrile is a solid at room temperature with a melting point between 54-59 °C.[4][5] Its molecular structure, featuring a polar nitrile group (-C≡N) and two electronegative halogen atoms (Cl and F), results in a moderately polar molecule.[1]

Based on these structural features, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are expected to be effective at dissolving 3-chloro-5-fluorobenzonitrile. The strong dipole-dipole interactions between these solvents and the polar nitrile and halo-substituted benzene ring of the solute facilitate dissolution.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be reasonably good solvents. While the compound lacks a hydrogen bond donor, the nitrile nitrogen can act as a hydrogen bond acceptor, allowing for favorable interactions with the hydroxyl group of the alcohols.

-

Moderate to Low Solubility in Ethers and Esters: Solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate, which have intermediate polarities, are expected to show moderate to good solvating power.

-

Low Solubility in Nonpolar Solvents: Nonpolar solvents such as hexanes, toluene, and cyclohexane are anticipated to be poor solvents for 3-chloro-5-fluorobenzonitrile. The energy required to overcome the solute-solute interactions in the crystalline lattice is not sufficiently compensated by the weak van der Waals forces with these nonpolar solvents.

These predictions provide a valuable starting point for solvent selection in various applications. However, for precise quantitative data, experimental determination is essential.

Quantitative Solubility Data

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined |

| Toluene | Aromatic | 25 | Data to be determined | Data to be determined |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "shake-flask" method, a gold-standard technique for determining the thermodynamic solubility of a compound.[6] This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.

Principle

An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7]

Materials and Equipment

-

3-Chloro-5-fluorobenzonitrile (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of 3-chloro-5-fluorobenzonitrile and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

-

From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid 3-chloro-5-fluorobenzonitrile to a series of vials, ensuring there is more solid than will dissolve. A general starting point is to add approximately 10-20 mg of the solid to 1-2 mL of the chosen organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) to ensure constant temperature.

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Filtration and Dilution:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis (Using HPLC):

-

Analyze the calibration standards and the diluted filtrate samples by HPLC. A reverse-phase C18 column is typically suitable for this type of compound. The mobile phase could be a mixture of acetonitrile and water.

-

Monitor the elution using a UV detector at a wavelength where 3-chloro-5-fluorobenzonitrile exhibits strong absorbance.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted filtrate sample from the calibration curve.

-

-

Calculation of Solubility:

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of thermodynamic solubility.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:

-

Use of Excess Solid: This ensures that the solution is truly saturated at equilibrium.

-

Equilibration Time: Allowing sufficient time for equilibration is crucial. Verifying that the concentration does not change between, for example, 24 and 48 hours, confirms that equilibrium has been reached.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Calibration Curve: The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the quantitative analysis.

-

Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the final reported solubility value.

Conclusion

While readily available quantitative data on the solubility of 3-chloro-5-fluorobenzonitrile is limited, a sound understanding of its physicochemical properties allows for reasoned predictions of its behavior in various organic solvents. For definitive and accurate data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. By following this protocol, researchers and drug development professionals can obtain the critical solubility data needed to optimize their synthetic, purification, and formulation processes, thereby accelerating their research and development efforts.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.).

- 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841. (n.d.). PubChem.

- MSDS of 3-chloro-5-fluorobenzonitrile. (2008, November 6).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). ACS Publications.

- 3-Chloro-5-fluorobenzonitrile 97 327056-73-5. (n.d.). Sigma-Aldrich.

- Chromatographic Techniques - Solubility of Things. (n.d.).

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scirp.org.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.

- Solubility of Organic Compounds. (2023, August 31).

- 3-Chloro-5-fluorobenzonitrile. (n.d.). Synquest Labs.

- Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Solubility Screening by UPLC-MS/MS. (n.d.). Waters Corporation.

- 3-Chloro-5-fluorobenzonitrile Use and Manufacturing. (n.d.). ECHEMI.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.

Sources

- 1. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rheolution.com [rheolution.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. synquestlabs.com [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. improvedpharma.com [improvedpharma.com]

- 8. capotchem.cn [capotchem.cn]

The Strategic Integration of 3-Chloro-5-fluorobenzonitrile in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate field of medicinal chemistry, the selection of foundational chemical scaffolds is a critical determinant of success in drug discovery pipelines. The strategic incorporation of halogen atoms and cyano groups into aromatic systems offers a powerful toolkit for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth examination of 3-Chloro-5-fluorobenzonitrile, a versatile and increasingly pivotal building block. We will explore its synthesis, reactivity, and, most critically, its application in the design of targeted therapeutics, with a particular focus on the development of kinase inhibitors. This document serves as a technical resource for researchers and drug development professionals, elucidating the rationale behind the use of this scaffold and providing practical insights into its application.

Introduction: The Value Proposition of Halogenated Benzonitriles

The benzonitrile moiety is a common feature in numerous approved pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor, a precursor to other functional groups, or a key component of a pharmacophore. The strategic addition of halogen atoms, particularly fluorine and chlorine, provides medicinal chemists with fine control over a molecule's properties.

-

Fluorine: Often introduced to block metabolic oxidation at a specific position, enhance binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability and bioavailability.

-

Chlorine: Can increase lipophilicity, fill hydrophobic pockets within a target protein, and serve as a reactive handle for further synthetic modifications.

3-Chloro-5-fluorobenzonitrile presents a unique combination of these features. Its meta-substitution pattern offers distinct regioselectivity for subsequent chemical transformations, making it an invaluable starting point for constructing complex, trisubstituted benzene derivatives.[1] This guide will delve into the practical applications of this unique structural motif in contemporary drug design.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's fundamental characteristics is essential for its effective use.

Key Physicochemical Data

The properties of 3-Chloro-5-fluorobenzonitrile are summarized below, providing a baseline for its handling and reaction planning.

| Property | Value | Source |

| CAS Number | 327056-73-5 | [2] |

| Molecular Formula | C₇H₃ClFN | [2] |

| Molecular Weight | 155.56 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 54-59 °C | [4] |

| Boiling Point | Not specified | |

| InChI Key | GIKLRWNRBOLRDV-UHFFFAOYSA-N | [3] |

Synthesis Workflow and Protocol

Fluorinated benzonitriles are typically prepared via halogen exchange (Halex) reactions on the corresponding chlorinated precursors. This process involves nucleophilic aromatic substitution, where a chloride ion is displaced by a fluoride ion.

Caption: General workflow for the synthesis of 3-Chloro-5-fluorobenzonitrile.

Experimental Protocol: Synthesis via Halogen Exchange

The following is a representative protocol based on established methods for fluorobenzonitrile synthesis.[1]

-

Reactor Setup: A dry, inert-atmosphere reactor is charged with an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

-

Reagent Addition: Spray-dried potassium fluoride (KF) is added to the solvent. The use of anhydrous fluoride is critical to minimize side reactions.

-

Catalyst Introduction: A phase-transfer catalyst, such as a quaternary ammonium salt, is introduced to facilitate the transfer of the fluoride ion into the organic phase.

-

Substrate Addition: 3,5-Dichlorobenzonitrile is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 120-220 °C) and stirred vigorously for several hours. Reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove inorganic salts, followed by extraction and distillation or recrystallization to yield pure 3-Chloro-5-fluorobenzonitrile.

Application in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 3-chloro-5-fluorophenyl moiety is a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Small molecule inhibitors that target specific kinases have become a major class of targeted cancer therapies.[6]

Case Study: FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors for Acute Myeloid Leukemia (AML)

Acute Myeloid Leukemia (AML) is an aggressive cancer of the blood and bone marrow.[7] A significant subset of AML patients, approximately 30%, have mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[7] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic cells.[5] This makes FLT3 a prime therapeutic target.

Caption: Simplified FLT3 signaling pathway and the point of inhibition.